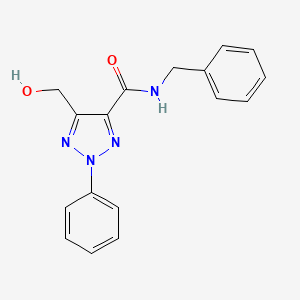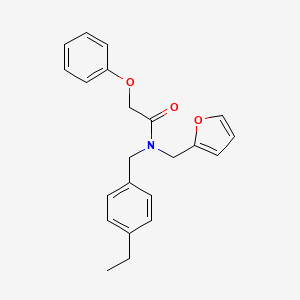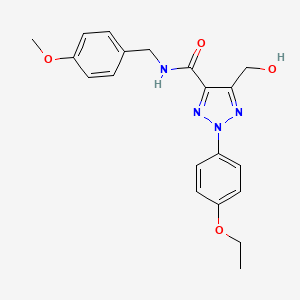![molecular formula C24H24ClN3O4S B11376466 2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11376466.png)
2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an amide, a sulfanyl group, and aromatic rings. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key reactions:
Acylation Reaction:
Sulfanylation: The sulfanyl group can be introduced using a suitable sulfanylating agent.
Pyridine Ring Formation: The pyridine ring can be constructed through cyclization reactions.
Methoxylation: The methoxy groups are typically introduced using methoxylation reagents.
Industrial Production Methods:: While specific industrial methods may vary, large-scale production often involves efficient and cost-effective processes. These could include batch or continuous flow reactions, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.
Reduction: Reduction reactions could modify functional groups or alter its biological activity.
Substitution: Substitution reactions may occur at various positions on the aromatic rings.
Amide Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
Sulfanyl Group Modification: Sulfanyl groups can be modified using reagents like thionyl chloride or sodium sulfide.
Acylation: Acylation reagents such as acyl chlorides or anhydrides are commonly employed.
Pyridine Ring Formation: Cyclization reactions with appropriate precursors.
Methoxylation: Methoxy groups can be introduced using methoxylation agents.
Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. Isomers, regioisomers, and stereoisomers may also form.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological molecules.
Materials Science: It could be used in material synthesis or as a building block for functional materials.
Catalysis: The compound may serve as a catalyst or ligand.
Mechanism of Action
The exact mechanism remains an active area of research. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related molecules and highlight the uniqueness of this compound.
Remember that this overview provides a broad perspective, and detailed investigations are necessary for a comprehensive understanding
Properties
Molecular Formula |
C24H24ClN3O4S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4S/c1-14-11-15(2)26-24(22(14)23(30)27-17-6-8-18(31-3)9-7-17)33-13-21(29)28-19-12-16(25)5-10-20(19)32-4/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
ZMFSBJMHBFARLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)OC)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B11376385.png)
![2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11376415.png)

![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11376424.png)
![Methyl 4-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11376431.png)
![N-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11376436.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11376443.png)
![2-Butyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11376445.png)
![butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11376449.png)
![2-ethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11376457.png)

![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11376473.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11376487.png)
